molecular formula C16H17ClN4O3S B3006040 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251684-01-1

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3006040
CAS No.: 1251684-01-1
M. Wt: 380.85
InChI Key: XYPPCQMXPREGDJ-UHFFFAOYSA-N
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Description

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a chloro group and a thioether linkage, making it a unique molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Thioether formation: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether linkage.

    Amidation: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the desired acetamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide include other pyridazine derivatives and thioether-containing molecules. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-10-2-4-11(5-3-10)6-19-14(23)8-21-16(24)15(17)12(7-20-21)25-9-13(18)22/h2-5,7H,6,8-9H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPCQMXPREGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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